molecular formula C12H11NO3S B3129475 [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid CAS No. 339099-26-2

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B3129475
CAS No.: 339099-26-2
M. Wt: 249.29 g/mol
InChI Key: VNQJSQJJUBFDEU-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid: is an organic compound that features a thiazole ring substituted with a methoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by subsequent reactions to introduce the acetic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, leading to various reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.

    Reduction: Products include reduced thiazole derivatives and acetic acid derivatives.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: Its thiazole ring is known for its presence in various bioactive compounds, making it a candidate for drug development and biochemical studies .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Comparison with Similar Compounds

Uniqueness: The presence of both the thiazole ring and the methoxyphenyl group in [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid makes it unique. This combination imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above. The thiazole ring, in particular, is known for its versatility in medicinal chemistry, making this compound a valuable candidate for further research and development .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)12-13-7-10(17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQJSQJJUBFDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
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